2-Ethoxy-2-(oxan-4-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-ethoxy-2-(oxan-4-yl)ethanol |
InChI |
InChI=1S/C9H18O3/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-10H,2-7H2,1H3 |
InChI Key |
GMGBJNQJECYZML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CO)C1CCOCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxy 2 Oxan 4 Yl Ethan 1 Ol
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2-Ethoxy-2-(oxan-4-yl)ethan-1-ol (B6219684) suggests several logical disconnections to simplify the target molecule into readily available starting materials. The primary disconnection points are the C-O bond of the ethoxy group and the C-C bond connecting the substituted carbon to the oxane ring.
One plausible retrosynthetic pathway involves a primary disconnection of the ether linkage. This leads to a key intermediate, a diol, and an ethylating agent. A further disconnection of the C-C bond adjacent to the tetrahydropyran (B127337) ring, through a Grignard-type reaction, simplifies the structure to 4-oxanecarbaldehyde and a two-carbon nucleophile.
A second strategic disconnection focuses on the formation of the tetrahydropyran ring itself. This approach considers a Prins-type cyclization, a powerful method for constructing tetrahydropyran rings. nih.govbeilstein-journals.org This retrosynthesis breaks the ring at the ether linkage and a C-C bond, leading to a homoallylic alcohol and an aldehyde as precursors.
Development of Novel Synthetic Pathways
Building upon the retrosynthetic analysis, several novel synthetic pathways can be proposed for the synthesis of this compound. These can be broadly categorized into convergent and divergent approaches.
Convergent Synthesis Approaches
Scheme 1: Proposed Convergent Synthesis
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 4-Oxanecarbaldehyde, Ethyl 2-bromoacetate | Zinc, THF, reflux | Ethyl 2-hydroxy-2-(oxan-4-yl)acetate |
| 2 | Ethyl 2-hydroxy-2-(oxan-4-yl)acetate | Sodium hydride, Ethyl iodide, THF | Ethyl 2-ethoxy-2-(oxan-4-yl)acetate |
| 3 | Ethyl 2-ethoxy-2-(oxan-4-yl)acetate | Lithium aluminum hydride, Diethyl ether, 0 °C to rt | This compound |
This convergent approach first constructs the carbon skeleton through a Reformatsky reaction, followed by etherification and final reduction to yield the target molecule.
Divergent Synthesis Approaches
Divergent synthesis strategies begin with a common intermediate that is then elaborated into a variety of related structures. For the synthesis of this compound and its potential analogues, a divergent approach could start from a functionalized tetrahydropyran core.
Scheme 2: Proposed Divergent Synthesis via Prins Cyclization
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | But-3-en-1-ol, Glyoxylic acid ethyl ester | Lewis Acid (e.g., SnCl4), CH2Cl2, -78 °C | Ethyl 2-hydroxy-2-(oxan-4-yl)acetate |
| 2 | Ethyl 2-hydroxy-2-(oxan-4-yl)acetate | Various alkylating agents | Various 2-alkoxy-2-(oxan-4-yl)acetate derivatives |
| 3 | 2-Alkoxy-2-(oxan-4-yl)acetate derivatives | Lithium aluminum hydride, Diethyl ether | Various 2-alkoxy-2-(oxan-4-yl)ethan-1-ols |
This divergent strategy utilizes a Prins cyclization to form the core tetrahydropyran ring, followed by diversification at the alkoxy group.
Optimization of Reaction Conditions and Reagent Systems
The efficiency and stereoselectivity of the proposed synthetic pathways are highly dependent on the reaction conditions and the choice of reagents.
Catalytic Systems in Stereoselective Synthesis
The synthesis of this compound, which contains a stereocenter at the 2-position of the ethoxy-ethanol side chain, can benefit significantly from the use of catalytic systems that promote stereoselectivity. Asymmetric synthesis of substituted tetrahydropyrans has been achieved using various chiral catalysts. nih.govacs.org
For instance, in the convergent synthesis, the initial Reformatsky reaction could be replaced with a catalytic, enantioselective aldol reaction using a chiral Lewis acid catalyst to set the stereochemistry of the secondary alcohol. Similarly, in the divergent approach, the Prins cyclization can be rendered asymmetric by employing chiral Brønsted acids or Lewis acid catalysts. organic-chemistry.org
Table 1: Potential Catalytic Systems for Stereoselective Synthesis
| Reaction Type | Catalyst Type | Potential Catalyst | Expected Outcome |
| Aldol Reaction | Chiral Lewis Acid | (R)-BINOL-Ti(IV) complex | Enantioselective formation of the secondary alcohol |
| Prins Cyclization | Chiral Brønsted Acid | Chiral Phosphoric Acid | Enantioselective formation of the tetrahydropyran ring |
| Asymmetric Reduction | Chiral Reducing Agent | (S)-CBS reagent | Stereoselective reduction of a ketone precursor |
Solvent Effects and Green Chemistry Considerations
The choice of solvent can significantly influence the outcome of chemical reactions, affecting reaction rates, yields, and selectivity. For example, the diastereoselectivity of the Prins cyclization can be highly dependent on the solvent used, with apolar solvents sometimes favoring higher selectivity. acs.orgnih.gov
In line with the principles of green chemistry, the development of synthetic routes for this compound should consider the use of environmentally benign solvents and reagents. rsc.orgmdpi.com For instance, exploring solvent-free conditions or the use of water as a solvent for certain steps, where feasible, would enhance the environmental profile of the synthesis. rsc.org The use of catalytic rather than stoichiometric reagents also aligns with green chemistry principles by reducing waste.
Table 2: Green Chemistry Considerations for Synthesis
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Utilize reactions with high atom economy, such as cycloadditions. |
| Use of Catalysis | Employ catalytic systems to minimize waste. |
| Benign Solvents | Explore the use of water, ethanol (B145695), or solvent-free conditions. |
| Renewable Feedstocks | Investigate the use of bio-based starting materials where possible. |
Scale-Up Considerations for Research Applications
Transitioning a chemical synthesis from a small laboratory scale to a larger one for extensive research necessitates a shift in focus from mere feasibility to robustness, safety, and efficiency. Several factors must be meticulously evaluated to ensure a successful and safe scale-up of the synthesis of this compound. catsci.comrsc.org
Reaction Conditions and Safety:
Thermal Management: Many chemical reactions are exothermic, releasing significant heat. On a small scale, this heat dissipates quickly. However, in larger reactors, the surface-area-to-volume ratio decreases, hindering heat removal and potentially leading to a dangerous "runaway reaction". catsci.comrsc.org Therefore, a thorough understanding of the reaction's thermodynamics and kinetics is crucial. rsc.org The rate of addition of reagents may need to be carefully controlled to manage heat evolution.
Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates. What works in a small flask may not be effective in a large reactor, potentially leading to localized "hot spots" or incomplete reactions. The choice of reactor and stirring mechanism is therefore a key decision.
Solvent Choice: Solvents that are easily handled in the lab, such as volatile or flammable liquids, may pose significant risks on a larger scale. rsc.org The use of higher-boiling, less flammable solvents is often preferred. Additionally, the environmental impact and ease of solvent recovery and recycling are important factors.
Purification and Isolation: Purification methods that are convenient on a small scale, like column chromatography, can become cumbersome and expensive for larger quantities. Alternative methods such as crystallization, distillation, or extraction should be explored. The development of robust analytical methods is also essential to monitor reaction progress and ensure the purity of the final product. labmanager.com
Interactive Table: Key Scale-Up Parameters
| Parameter | Laboratory Scale (mg-g) | Research Scale-Up (g-kg) | Key Considerations |
| Reagent Cost & Availability | Often high-purity, small-pack reagents are used. | Bulk availability and lower cost are critical. rsc.org | Source from reliable bulk suppliers. |
| Reaction Vessel | Glass flasks are common. | Glass-lined or stainless steel reactors are used. appluslaboratories.com | Material compatibility and heat transfer are important. |
| Heat Transfer | High surface area to volume ratio allows for easy cooling/heating. | Lower surface area to volume ratio requires careful thermal management. catsci.com | Use of heating/cooling jackets and controlled addition rates. |
| Mixing | Magnetic stir bars are typically sufficient. | Mechanical overhead stirrers with various impeller designs are necessary. | Ensure homogeneity and prevent localized temperature gradients. |
| Work-up & Purification | Chromatography is common. | Crystallization, distillation, and extraction are preferred. | Scalability, efficiency, and solvent waste. |
Stereochemical Control in Synthesis of this compound
The structure of this compound contains two chiral centers, meaning it can exist as multiple stereoisomers. Controlling the three-dimensional arrangement of atoms at these centers is often crucial for the biological activity of a molecule. Several strategies can be employed to achieve this stereochemical control.
Chiral Auxiliaries and Asymmetric Catalysis
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed. wikipedia.org For the synthesis of the side chain of this compound, a substrate could be attached to a chiral auxiliary, such as an oxazolidinone or a camphor-derived auxiliary. researchgate.net The bulky auxiliary would then sterically hinder one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thus creating the desired stereoisomer with high selectivity. researchgate.net
Asymmetric Catalysis: This approach utilizes a chiral catalyst to influence the stereochemistry of a reaction. The catalyst, being chiral, creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.govacs.org For instance, the synthesis of the alcohol group in the side chain could be achieved through the asymmetric addition of an ethyl group (from a reagent like diethylzinc) to an aldehyde precursor. acs.org This reaction can be catalyzed by a chiral ligand, such as a derivative of 1,1'-bi-2-naphthol (BINOL) or a chiral amino alcohol, leading to the formation of the desired enantiomer of the alcohol in high enantiomeric excess. nih.govacs.orgacs.org
Diastereoselective and Enantioselective Synthesis Strategies
Diastereoselective Synthesis: When a molecule already contains a chiral center, it can influence the formation of a new chiral center. This is known as diastereoselection. In the context of this compound, if the oxane ring is introduced in a chiral form, its stereochemistry can direct the stereoselective addition of the ethoxy-ethanol side chain. For example, the reaction of a chiral oxane-containing intermediate with a nucleophile can proceed with high diastereoselectivity to form the desired diastereomer. uva.es Methodologies for the stereocontrolled synthesis of substituted tetrahydropyrans often involve cyclization reactions of acyclic precursors. nih.govcwu.edu
Enantioselective Synthesis: The goal of enantioselective synthesis is to produce a single enantiomer of a chiral compound. organic-chemistry.orgresearchgate.net Asymmetric reduction of a ketone precursor is a common method for synthesizing chiral secondary alcohols. nih.gov For this compound, an appropriate ketone could be reduced using a chiral reducing agent or a catalyst, such as those used in Noyori asymmetric hydrogenation, to yield the alcohol with high enantiopurity. Another powerful technique is asymmetric epoxidation of an alkene precursor, followed by regioselective ring-opening, which can establish the stereochemistry of the 1,2-diol moiety in the side chain. nih.govharvard.edu
Interactive Table: Comparison of Stereocontrol Strategies
| Strategy | Description | Advantages | Disadvantages |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgacs.org | High levels of stereoselectivity are often achievable; methodology is well-established. researchgate.net | Requires additional steps for attachment and removal of the auxiliary, which can lower overall yield. acs.org |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. youtube.com | High efficiency (low catalyst loading); catalyst can often be recycled. | Development of new catalysts can be time-consuming and expensive. |
| Substrate Control (Diastereoselection) | An existing stereocenter in the substrate directs the formation of a new stereocenter. uva.es | Can be highly effective and predictable based on established models. | Requires a chiral starting material or the prior establishment of a stereocenter. |
| Enzymatic Reactions | Enzymes are used as highly selective catalysts for stereospecific transformations. nih.gov | Often exhibit near-perfect enantioselectivity under mild conditions. nih.gov | Substrate scope can be limited; enzymes may require specific reaction conditions (e.g., aqueous media). |
Advanced Spectroscopic and Structural Characterization of 2 Ethoxy 2 Oxan 4 Yl Ethan 1 Ol
Elucidation of Molecular Structure through Advanced NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While no specific experimental NMR data for 2-Ethoxy-2-(oxan-4-yl)ethan-1-ol (B6219684) is available, a theoretical analysis of its expected NMR spectra can be proposed.
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques would be indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, the ethyl group's triplet and quartet would show a clear cross-peak. Similarly, the protons of the oxane ring would exhibit a complex network of correlations, aiding in the assignment of the axial and equatorial protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded carbon and proton atoms. It would allow for the definitive assignment of each carbon atom to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between carbons and protons that are two or three bonds apart. This would be crucial in confirming the connectivity of the ethoxy group to the chiral center and the attachment of the oxane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry of the molecule, such as the relative orientation of the substituents on the oxane ring and the conformation around the chiral center.
Solid-State NMR Spectroscopy for Conformational Insights
Solid-state NMR (ssNMR) could provide valuable information about the conformation of this compound in the solid state. By analyzing the chemical shift anisotropies and dipolar couplings, ssNMR can reveal details about the molecular packing and the preferred conformation of the oxane ring and the ethoxy group, which might differ from its solution-state conformation.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is predicted to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the primary alcohol. The C-H stretching vibrations of the aliphatic and ether groups would appear in the 2850-3000 cm⁻¹ region. A strong C-O stretching vibration for the ether linkage is expected around 1050-1150 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to FT-IR. The C-H and C-O stretching bands would also be visible in the Raman spectrum. Raman spectroscopy is often more sensitive to non-polar bonds and can provide a clearer picture of the skeletal vibrations of the oxane ring.
Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
Predicted mass spectrometry data for this compound (C₉H₁₈O₃) suggests a monoisotopic mass of 174.1256 Da. uni.lu The fragmentation in mass spectrometry would likely proceed through several pathways. Cleavage alpha to the ether oxygen is a common fragmentation pattern for ethers. epa.gov Similarly, alcohols often undergo dehydration (loss of H₂O). Therefore, key fragments could include the loss of the ethoxy group, the hydroxymethyl group, or water. The oxane ring could also undergo ring-opening fragmentation. High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition of the parent ion and its fragments, further confirming the molecular structure.
| Predicted Adduct | Predicted m/z |
| [M+H]⁺ | 175.13288 |
| [M+Na]⁺ | 197.11482 |
| [M-H]⁻ | 173.11832 |
| [M+H-H₂O]⁺ | 157.12286 |
Table based on predicted data from PubChemLite. uni.lu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound (C₉H₁₈O₃), the theoretical monoisotopic mass is 174.1256 g/mol . uni.lu An experimental HRMS analysis would be expected to yield a mass measurement that is very close to this theoretical value, typically within a few parts per million (ppm). This high accuracy allows for the confident determination of the elemental formula.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 175.13288 |
| [M+Na]⁺ | 197.11482 |
| [M+K]⁺ | 213.08876 |
| [M+NH₄]⁺ | 192.15942 |
| [M-H]⁻ | 173.11832 |
| [M+HCOO]⁻ | 219.12380 |
| [M+CH₃COO]⁻ | 233.13945 |
Data sourced from predictive models. uni.lu
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)
Tandem Mass Spectrometry (MS/MS), often coupled with Collision-Induced Dissociation (CID), provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical CID experiment, the protonated molecule [M+H]⁺ of this compound would be isolated in the mass spectrometer and collided with an inert gas. The collision energy is transferred to the ion, leading to its fragmentation.
The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include the loss of the ethoxy group, the hydroxymethyl group, and cleavage of the oxane ring. Analyzing these fragments helps to piece together the connectivity of the molecule. While specific experimental CID spectra for this compound are not available, the principles of fragmentation in similar molecules suggest that these would be the primary fragmentation routes. researchgate.netnih.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension to the analysis by separating ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. This technique provides a collision cross-section (CCS) value, which is a measure of the ion's rotational average area. The CCS is a characteristic property of an ion and can be used to distinguish between isomers.
For this compound, predictive models have calculated the CCS values for various adducts in helium. For instance, the predicted CCS for the [M+H]⁺ ion is 140.1 Ų. uni.lu Experimental determination of the CCS through IMS-MS would provide a valuable parameter for its identification and for studying its gas-phase conformation.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound
| Adduct Ion | Predicted CCS (Ų) |
| [M+H]⁺ | 140.1 |
| [M+Na]⁺ | 143.6 |
| [M-H]⁻ | 141.8 |
Data sourced from predictive models. uni.lu
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration if it is chiral. This technique requires the compound to be in a crystalline form. By diffracting X-rays off the crystal lattice, a detailed electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
As of the current literature survey, no crystal structure for this compound has been deposited in crystallographic databases. If a suitable crystal could be grown, X-ray diffraction analysis would provide unequivocal proof of its connectivity and, if chiral, its absolute stereochemistry.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)
The structure of this compound contains a stereocenter at the carbon atom bearing the ethoxy, hydroxymethyl, and oxanyl groups. Therefore, this compound can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light.
A non-racemic sample of a chiral molecule will produce a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be used to determine the absolute configuration of the enantiomers, often by comparison with theoretical calculations or with the spectra of structurally related compounds of known stereochemistry. nih.gov While specific CD spectra for this compound are not documented, this technique would be essential for its full chiral characterization.
Reactivity and Mechanistic Studies of 2 Ethoxy 2 Oxan 4 Yl Ethan 1 Ol
Investigating the Reactivity of the Hydroxyl Group
The primary alcohol moiety in 2-Ethoxy-2-(oxan-4-yl)ethan-1-ol (B6219684) is a site of significant chemical activity, susceptible to oxidation, reduction, and nucleophilic substitution reactions.
The oxidation of the primary hydroxyl group can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Oxidation to Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, selectively oxidizes the primary alcohol to an aldehyde, yielding 2-ethoxy-2-(oxan-4-yl)acetaldehyde. The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester followed by an E2 elimination of a proton from the carbinol carbon.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will oxidize the primary alcohol to a carboxylic acid, producing 2-ethoxy-2-(oxan-4-yl)acetic acid. This reaction proceeds through the intermediate aldehyde, which is then further oxidized in the presence of water.
| Oxidizing Agent | Product | Reaction Conditions |
| Pyridinium Chlorochromate (PCC) | 2-Ethoxy-2-(oxan-4-yl)acetaldehyde | Anhydrous solvent (e.g., CH2Cl2) |
| Swern Oxidation (DMSO, (COCl)2, Et3N) | 2-Ethoxy-2-(oxan-4-yl)acetaldehyde | Low temperature (-78 °C) |
| Potassium Permanganate (KMnO4) | 2-Ethoxy-2-(oxan-4-yl)acetic acid | Basic, aqueous solution |
| Chromic Acid (H2CrO4) | 2-Ethoxy-2-(oxan-4-yl)acetic acid | Aqueous acid |
Direct reduction of the primary hydroxyl group to a hydrocarbon is not a typical transformation under standard laboratory conditions. The hydroxyl group is a poor leaving group, making direct displacement by a hydride ion unfavorable. Conversion of the alcohol to a better leaving group, such as a tosylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH4), would be a more viable pathway to achieve reduction.
The hydroxyl group of this compound can be substituted by a nucleophile, typically after protonation of the oxygen to form a better leaving group (water).
Reaction with Hydrogen Halides: Treatment with strong hydrogen halides (HBr or HI) can convert the primary alcohol to the corresponding alkyl halide via an SN2 mechanism. The reaction begins with the protonation of the hydroxyl group by the acid. The resulting oxonium ion is then attacked by the halide ion, displacing a molecule of water.
| Reagent | Product | Mechanism |
| HBr | 1-Bromo-2-ethoxy-2-(oxan-4-yl)ethane | SN2 |
| HI | 2-Ethoxy-1-iodo-2-(oxan-4-yl)ethane | SN2 |
Reactivity of the Ether Linkage
The ether linkage in this compound is generally stable but can be cleaved under forcing conditions.
The cleavage of the ether bond typically requires strong acids, such as HBr or HI, and elevated temperatures. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, there are two potential sites for nucleophilic attack on the ethoxy group and the carbon of the oxane ring.
Given that the carbon of the ethoxy group is primary and the carbon of the oxane ring is secondary, SN2 attack is more likely to occur at the less sterically hindered ethyl group. This would lead to the formation of ethanol (B145695) and a halogenated derivative of the oxane portion.
| Reagent | Major Products |
| HBr (excess) | Bromoethane and 1-(oxan-4-yl)ethane-1,2-diol |
| HI (excess) | Iodoethane and 1-(oxan-4-yl)ethane-1,2-diol |
The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle and is relatively stable. Unlike smaller cyclic ethers such as epoxides (oxiranes) or oxetanes, the ring strain in oxane is minimal. Therefore, it is not expected to readily undergo ring-opening polymerization under typical conditions. While polymerization of tetrahydropyran (B127337) can be achieved under specific catalytic conditions, it is not a characteristic reaction of the oxane ring in a molecule like this compound under general reaction conditions.
Reactivity of the Oxane Ring System
The oxane, or tetrahydropyran (THP), ring is a common motif in many natural products and is generally considered to be a stable heterocyclic system. nih.govbeilstein-journals.org Its reactivity is significantly influenced by the nature and position of its substituents.
The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. wikipedia.org For a substituted oxane like this compound, the substituents on the ring will influence the conformational equilibrium. The bulky ethoxy(hydroxyethyl)methyl group at the 4-position is expected to preferentially occupy an equatorial position to minimize steric hindrance.
The stability of the oxane ring makes it relatively unreactive towards ring-opening reactions under neutral or basic conditions. However, under strongly acidic conditions, protonation of the ring oxygen can facilitate ring cleavage. rsc.orgchemistry.coach The presence of substituents can influence the regioselectivity of such cleavage.
The conformation of substituents can also play a role in their reactivity. For instance, the anomeric effect describes the tendency for a heteroatomic substituent at the anomeric carbon (C2 or C6) of a pyranose ring to prefer an axial orientation due to stabilizing orbital interactions. wikipedia.orgyoutube.com While the substituent in this compound is at the C4 position and not an anomeric carbon, the general principles of stereoelectronic effects can still influence reaction pathways.
Direct reactions on the C-H bonds of the tetrahydropyran ring are generally challenging due to their low reactivity. However, functionalization can be achieved under specific conditions, often involving radical or transition-metal-catalyzed processes. For instance, dehydrogenation of the THP ring could lead to the formation of dihydropyran or pyran systems, though this typically requires harsh conditions or specific catalysts.
Ring-contraction reactions of substituted tetrahydropyrans to form tetrahydrofurans have been observed under specific oxidative conditions. datapdf.com It is conceivable that under similar conditions, this compound could undergo rearrangement.
Reaction Kinetics and Thermodynamic Parameters
The thermodynamic stability of the chair conformation of the oxane ring suggests that reactions which preserve the ring structure will be favored. The kinetics of reactions involving the alcohol and ether functional groups will be influenced by factors such as steric hindrance around the reactive sites, the nature of the reagents, and the reaction conditions (temperature, solvent, catalyst).
For reactions involving the cleavage of the ether C-O bond, the activation energy will be significant due to the bond's strength. Acid catalysis is typically required to lower this activation barrier by protonating the ether oxygen, making it a better leaving group. libretexts.org
The following table provides a qualitative overview of the expected kinetic and thermodynamic considerations for reactions at the different functional groups of this compound.
| Reaction Type | Functional Group | Kinetic Factors | Thermodynamic Factors |
| Esterification | Alcohol | Steric hindrance at the hydroxyl group, concentration of reagents, catalyst presence. | Equilibrium-controlled; removal of water can drive the reaction forward. |
| Oxidation | Alcohol | Nature of the oxidizing agent, steric accessibility of the alcohol. | Generally thermodynamically favorable, leading to an aldehyde or carboxylic acid. |
| Ether Cleavage | Ether | Strength of the acid catalyst, nucleophilicity of the counter-ion. | High activation energy; thermodynamically accessible under strong acid conditions. |
| Williamson Ether Synthesis | Alcohol | Strength of the base, reactivity of the alkyl halide. | Thermodynamically favorable for forming a new ether linkage. |
Mechanistic Elucidation of Key Transformations
The mechanisms of reactions involving this compound can be predicted based on well-established organic reaction mechanisms.
Reactions of the Alcohol Group: The primary alcohol can undergo typical alcohol reactions. For example, esterification with a carboxylic acid would proceed via an acid-catalyzed nucleophilic acyl substitution mechanism. Oxidation of the primary alcohol to an aldehyde would occur via mechanisms dependent on the specific oxidizing agent used (e.g., chromate ester formation for PCC oxidation).
Reactions of the Ether Group: The ethoxy group is an ether, which is generally unreactive. chemistry.coach Cleavage of the ether bond would typically require a strong acid, such as HBr or HI. libretexts.org The mechanism would likely proceed via an SN2 pathway, where the protonated ether is attacked by a halide ion at the less sterically hindered ethyl group, yielding ethanol and 2-(oxan-4-yl)ethan-1-ol bromo- or iodo- derivative.
Intramolecular Reactions: The presence of both an alcohol and an ether group on the same molecule raises the possibility of intramolecular reactions. For instance, under basic conditions, the alcohol could be deprotonated to form an alkoxide, which could potentially act as a nucleophile in an intramolecular Williamson ether synthesis if a suitable leaving group were present on the ethoxy side chain, leading to the formation of a cyclic ether. masterorganicchemistry.com
Theoretical and Computational Chemistry Studies of 2 Ethoxy 2 Oxan 4 Yl Ethan 1 Ol
Conformational Analysis and Energy Landscapes
The conformational flexibility of 2-Ethoxy-2-(oxan-4-yl)ethan-1-ol (B6219684) is primarily dictated by the tetrahydropyran (B127337) (oxane) ring and the rotational freedom of its substituents. The oxane ring typically adopts a chair conformation, which is its lowest energy state. warwick.ac.uk The substituents on the ring can occupy either axial or equatorial positions, leading to different conformational isomers with varying energies.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. For this compound, these simulations would reveal the preferred orientations of the ethoxy and hydroxymethyl groups attached to the oxane ring.
The primary determinant of conformational preference in substituted cyclohexanes and their heteroatomic analogues like tetrahydropyran is the minimization of steric strain. nih.gov Substituents generally favor the equatorial position to avoid 1,3-diaxial interactions, which are a significant source of steric hindrance. nih.gov In the case of this compound, the bulky CH(OEt)CH2OH group at the 4-position of the oxane ring would strongly prefer an equatorial orientation.
MD simulations would further illustrate the dynamic behavior of the side chain. The relative orientation of the ethoxy and hydroxymethyl groups, governed by rotation around the C-C and C-O bonds, would be explored. These simulations can provide a statistical distribution of the accessible conformations and their relative energies, offering a comprehensive picture of the molecule's flexibility at a given temperature. While specific energy values for this exact molecule are not published, data from similar systems can provide a reasonable estimation.
Table 1: Illustrative Conformational Energy Data for a 4-Substituted Tetrahydropyran Analog
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | Equatorial | 0.00 | >99 |
| 2 | Axial | ~4.0 - 5.0 | <1 |
Note: This table presents typical energy differences found in computational studies of 4-substituted tetrahydropyrans. The actual values for this compound would require specific calculations.
Quantum Chemical Calculations of Conformations
Quantum chemical calculations, such as those employing Hartree-Fock (HF) theory or Density Functional Theory (DFT), provide more accurate descriptions of conformational energies by explicitly treating the electronic structure. For this compound, these calculations would refine the energy differences between the axial and equatorial conformers of the substituted oxane ring.
Furthermore, quantum chemistry is essential for accurately modeling the more subtle stereoelectronic effects that can influence conformational preferences. For instance, the anomeric effect, while most pronounced at the anomeric carbon (C2) of pyranose rings, highlights the importance of orbital interactions in determining conformational stability. In the case of the ethoxy group in the side chain of this compound, intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen could also play a role in stabilizing certain conformations. DFT calculations are particularly well-suited to capture these weak interactions.
Electronic Structure and Bonding Analysis
The electronic structure of this compound dictates its reactivity and intermolecular interactions. Computational methods can provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.
Density Functional Theory (DFT) Studies
Mulliken Population Analysis: This analysis partitions the total electron density among the atoms, providing an estimate of the partial atomic charges. For this compound, the oxygen atoms of the oxane ring, the ethoxy group, and the hydroxyl group are expected to carry significant negative partial charges, making them potential sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atom of the hydroxyl group would have a notable positive partial charge, rendering it acidic and a hydrogen bond donor.
Bond Analysis: DFT calculations can provide optimized bond lengths and angles, offering a precise three-dimensional structure of the molecule. These calculated parameters can be compared with experimental data from X-ray crystallography if available, or used to understand the strain and geometry of the molecule.
Table 2: Representative Calculated Electronic Properties for an Analogous Ether/Alcohol System using DFT
| Parameter | Atom(s) | Calculated Value |
| Mulliken Charge (e) | Oxane Oxygen | -0.5 to -0.6 |
| Ethoxy Oxygen | -0.5 to -0.6 | |
| Hydroxyl Oxygen | -0.7 to -0.8 | |
| Hydroxyl Hydrogen | +0.4 to +0.5 | |
| Bond Length (Å) | C-O (oxane ring) | ~1.43 |
| C-O (ethoxy) | ~1.42 | |
| C-O (hydroxyl) | ~1.43 | |
| O-H (hydroxyl) | ~0.97 | |
| Bond Angle (°) | C-O-C (oxane ring) | ~112 |
| C-O-C (ethoxy) | ~112 | |
| C-O-H (hydroxyl) | ~108 |
Note: These values are illustrative and based on typical results from DFT calculations on similar functional groups within organic molecules.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms, reflecting their lone pairs of electrons. This makes these oxygen atoms the most nucleophilic sites in the molecule. The LUMO, on the other hand, is likely to be distributed over the C-O antibonding orbitals and the C-H antibonding orbitals.
The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.
Table 3: Illustrative Frontier Molecular Orbital Energies for a Tetrahydropyran Derivative
| Orbital | Energy (eV) |
| HOMO | -9.0 to -10.0 |
| LUMO | +1.0 to +2.0 |
| HOMO-LUMO Gap | 10.0 to 12.0 |
Note: These are estimated energy ranges based on DFT calculations of similar saturated oxygen-containing heterocyclic compounds.
Prediction of Spectroscopic Properties
Computational chemistry can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts have become a standard tool in organic chemistry. modgraph.co.uk For this compound, DFT calculations could predict the ¹H and ¹³C chemical shifts. The predicted shifts would be sensitive to the conformational state of the molecule, particularly the axial versus equatorial orientation of protons on the tetrahydropyran ring. For example, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.
Table 4: Representative Predicted ¹H NMR Chemical Shifts for Protons on a 4-Substituted Tetrahydropyran Ring
| Proton | Orientation | Predicted Chemical Shift (ppm) |
| H-2, H-6 | Axial | 3.3 - 3.5 |
| Equatorial | 3.8 - 4.0 | |
| H-3, H-5 | Axial | 1.3 - 1.5 |
| Equatorial | 1.6 - 1.8 | |
| H-4 | Axial | 1.2 - 1.4 |
Note: These are representative values from studies on tetrahydropyran derivatives and the actual shifts for this compound would be influenced by the specific side chain.
Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For this compound, the most characteristic predicted IR absorptions would include:
A broad O-H stretching band from the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.
C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ region.
A strong C-O stretching band for the ether and alcohol functionalities, expected between 1050 and 1150 cm⁻¹.
These predicted spectra can aid in the identification of the compound and the confirmation of its functional groups.
Computational NMR Chemical Shifts and Coupling Constants
Currently, there are no published computational studies detailing the predicted ¹H and ¹³C NMR chemical shifts or spin-spin coupling constants for this compound. Such a study would typically involve optimizing the geometry of the molecule's various possible conformations and then calculating the NMR parameters for each. By comparing these computed values with experimental data, it would be possible to determine the dominant conformation of the molecule in solution. nih.gov
Vibrational Frequency Calculations (IR and Raman)
No specific computational data for the infrared (IR) and Raman spectra of this compound are available. A theoretical investigation would calculate the vibrational modes of the molecule, which correspond to the stretching and bending of its chemical bonds. These calculated frequencies could then be compared with experimental IR and Raman spectra to assist in spectral assignments. DFT calculations are a common method for performing these types of vibrational analyses. researchgate.net
Reaction Mechanism Simulations and Transition State Theory
There is currently no information available from reaction mechanism simulations or transition state theory studies involving this compound. Research in this area would focus on modeling the step-by-step transformation of the molecule during a chemical reaction. This would involve identifying the transition state structures—the highest energy points along the reaction coordinate—and calculating the activation energies, which govern the reaction rate.
Chiral Recognition and Stereoelectronic Effects
The molecule this compound possesses a chiral center at the carbon atom bonded to the ethoxy, hydroxyl, and oxanyl groups. This means that it can exist as two non-superimposable mirror images, or enantiomers. However, there are no published computational studies on the chiral recognition or stereoelectronic effects of this specific compound. Such studies could explore how the different enantiomers of this molecule might interact differently with other chiral molecules, a process fundamental to many biological and chemical systems. rsc.org Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the molecule's properties, would also be a relevant area for future computational investigation.
Derivatization and Transformative Reactions of 2 Ethoxy 2 Oxan 4 Yl Ethan 1 Ol
Synthesis of Ether Derivatives
The synthesis of ether derivatives from an alcohol like 2-Ethoxy-2-(oxan-4-yl)ethan-1-ol (B6219684) would typically proceed via the Williamson ether synthesis. masterorganicchemistry.com This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. masterorganicchemistry.compearson.com
General Reaction Scheme:
Deprotonation: The hydroxyl group of this compound would be treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.
Nucleophilic Substitution: The resulting alkoxide would then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the desired ether derivative.
Despite the well-established nature of this reaction, no specific examples of its application to this compound have been documented in the reviewed literature.
Synthesis of Ester Derivatives
Esterification of this compound would involve the reaction of its primary alcohol group with a carboxylic acid or a carboxylic acid derivative, such as an acid chloride or anhydride.
Common Esterification Methods:
Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid. The reaction is an equilibrium process, and the removal of water is often necessary to drive it to completion.
Reaction with Acid Chlorides: A more reactive approach involves treating the alcohol with an acid chloride in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct.
Reaction with Acid Anhydrides: Similar to acid chlorides, acid anhydrides react with alcohols to form esters, often with the aid of a catalyst or base.
No specific studies detailing the synthesis of ester derivatives from this compound have been found.
Formation of Carbonyl Compounds through Oxidation
The primary alcohol functional group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.
Oxidation to an Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used to selectively oxidize primary alcohols to aldehydes without further oxidation to a carboxylic acid.
Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol to a carboxylic acid.
Specific experimental data for the oxidation of this compound is not present in the available scientific literature.
Transformations to Nitrogen-Containing Analogs
The transformation of this compound into nitrogen-containing analogs could be envisioned through several synthetic routes, although none are specifically reported for this compound. One potential pathway involves the conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a nitrogen nucleophile like an amine or an azide. Another approach could involve the synthesis of oxazoline (B21484) derivatives, which are important nitrogen and oxygen-containing heterocycles. beilstein-journals.org
A search of the literature did not yield any specific examples of the synthesis of nitrogen-containing analogs from this compound.
Functionalization of the Oxane Ring
Functionalization of the oxane ring in this compound would likely involve reactions that target the C-H bonds of the saturated heterocyclic ring. Such reactions are often challenging due to the relative inertness of these bonds. Advanced synthetic methods, potentially involving radical chemistry or transition-metal-catalyzed C-H activation, would likely be required. Research into the epoxidation and subsequent opening of related cyclohexene (B86901) derivatives suggests potential, though complex, pathways for introducing new functional groups. researchgate.net However, no specific methods for the functionalization of the oxane ring in this particular compound have been described in the literature.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org For a molecule like this compound, its involvement in such reactions would typically require prior functionalization. For instance, the alcohol could be converted into a tosylate or triflate to participate in coupling reactions with organoboron compounds (Suzuki coupling) or organostannanes (Stille coupling). Alternatively, if a halide were present on the oxane ring, it could serve as a coupling partner.
Recent advancements have described palladium-catalyzed cross-coupling of secondary alcohols with (hetero)aryl chlorides and the cross-coupling of various alcohols with olefins. mit.edunih.gov However, the applicability of these or any other palladium-catalyzed cross-coupling reactions to this compound has not been reported.
Advanced Applications in Organic Synthesis and Materials Science Research
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol (B6219684) as a Chiral Building Block
Optically active molecules are crucial in the synthesis of pharmaceuticals and agrochemicals, where a specific stereoisomer is often responsible for the desired biological activity. Chiral building blocks, which are enantiomerically pure or enriched small molecules, are incorporated into larger, more complex structures to ensure the final product has the correct stereochemistry.
The tetrahydropyran (B127337) (oxane) ring is a common feature in many natural products with significant biological activity. The synthesis of enantiomerically pure substituted tetrahydropyrans is, therefore, an area of active research. acs.orgresearchgate.netyoutube.com Methods such as asymmetric allylation, hydrogenation, and cyclization are employed to create these chiral structures. acs.orgresearchgate.netyoutube.com
While there is no specific literature describing the use of this compound as a chiral building block, its structure suggests it could theoretically be derived from or used to synthesize more complex chiral molecules. However, without experimental data, its utility in this context is purely speculative.
Integration into Complex Organic Scaffolds
The synthesis of complex organic scaffolds, particularly for drug discovery, often relies on the use of unique and functionalized building blocks. The tetrahydropyran moiety is a key component of numerous biologically active natural products. The development of new methods to synthesize and incorporate substituted tetrahydropyrans is a significant goal in organic chemistry. nih.gov
A search of the scientific literature did not yield any examples of this compound being integrated into complex organic scaffolds. Research in this area tends to focus on more readily available or synthetically versatile tetrahydropyran derivatives.
Use as a Precursor for Specialty Monomers or Ligands
The functional groups of this compound, a primary alcohol and an ether, suggest its potential as a precursor to specialty monomers. Alcohol functionalities can be converted into polymerizable groups, such as acrylates or methacrylates. kal-gard.co.zaprechems.com The resulting monomers could, in principle, be used to create polymers with unique properties imparted by the tetrahydropyran and ethoxy groups, such as altered polarity, solubility, and thermal stability.
Similarly, the oxygen atoms in the ether and alcohol groups could potentially act as coordination sites for metal ions, suggesting the possibility of developing ligands for catalysis or materials applications. However, there is no published research or patents that describe the use of this compound for these purposes. The development of specialty monomers and ligands is a vast field, but this specific compound does not appear to be a player. teckrez.com
Role in Non-Conventional Organic Materials Research
Non-conventional organic materials, such as polymers for specific electronic or optical applications, often derive their properties from the unique monomers used in their synthesis. For instance, the incorporation of chromophores or other functional groups into a polymer backbone can lead to materials with interesting photophysical properties. researchgate.net
While the ether and alcohol groups of this compound could influence the bulk properties of a material, there is no indication in the available literature that it has been investigated for any non-conventional organic materials applications.
Application in Research on CO2 Capture Materials (if applicable)
The search for effective materials for carbon dioxide capture is an intense area of research. Amine- and alcohol-containing molecules and polymers are often studied for their potential to interact with and capture CO2. The hydroxyl group in this compound could theoretically participate in such interactions.
However, a thorough search of the relevant literature found no mention of this compound in the context of CO2 capture research. The field is extensive, but this particular compound has not been identified as a candidate for this application.
Future Research Directions for 2 Ethoxy 2 Oxan 4 Yl Ethan 1 Ol
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and selective synthetic methodologies is paramount to enabling the study and application of 2-Ethoxy-2-(oxan-4-yl)ethan-1-ol (B6219684). Future research should focus on establishing robust synthetic pathways.
A plausible retrosynthetic analysis suggests several promising forward-synthesis strategies. One approach is the Williamson ether synthesis , a classic and reliable method for forming ether linkages. khanacademy.orgwikipedia.org This would involve the reaction of an alkoxide, derived from a suitable alcohol precursor, with an organohalide. The choice of reactants is crucial to avoid side reactions like elimination, particularly when using secondary or tertiary alkyl halides. wikipedia.orgyoutube.com
Another avenue for investigation is the acid-catalyzed dehydration of alcohols . masterorganicchemistry.com This method can be effective for producing symmetrical ethers, though careful control of reaction conditions, such as temperature, is necessary to prevent competing elimination reactions. masterorganicchemistry.com For the synthesis of an unsymmetrical ether like this compound, a direct coupling of two different alcohols could be explored using advanced catalytic systems. nih.gov
Furthermore, catalytic reductive etherification of an appropriate aldehyde or ketone with an alcohol in the presence of a reducing agent offers a modern and efficient alternative. nih.govresearchgate.net This approach can provide high selectivity and is amenable to a wide range of functional groups. The synthesis of related oxane derivatives often involves reactions of propylene (B89431) glycols with formaldehydes, and similar strategies could be adapted for the target molecule. researchgate.net
Future work should also explore the use of novel catalytic systems to improve yield, selectivity, and reaction conditions. Iron(III) triflate has shown promise as an environmentally benign catalyst for direct etherification. acs.org The development of heterogeneous catalysts could also simplify product purification and catalyst recycling, aligning with the principles of green chemistry. alfa-chemistry.com
Deeper Mechanistic Understanding of Complex Reactions
The reactivity of this compound is expected to be dictated by its ether and alcohol functional groups, as well as the oxane ring. Understanding the mechanisms of its potential reactions is crucial for controlling its chemical transformations.
One of the most common reactions of ethers is acidic cleavage . youtube.comlongdom.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The presence of a strong acid can protonate the ether oxygen, making it a good leaving group and initiating cleavage through either an SN1 or SN2 mechanism, depending on the structure of the ether. longdom.orgmasterorganicchemistry.comlongdom.org For this compound, mechanistic studies would be needed to determine the regioselectivity of cleavage.
The oxane ring itself, while generally less reactive than strained cyclic ethers like epoxides, can undergo ring-opening reactions under specific, often harsh, conditions. youtube.comlibretexts.orgfiveable.meopenstax.org Investigating the conditions and mechanisms of such reactions for this specific substituted oxane would be a valuable area of research. The interaction between the ether and alcohol functionalities during these reactions could lead to complex and interesting chemical behavior. Gas-phase reactions of cyclic ethers with ions have also been studied and could provide fundamental insights. acs.org
Development of Sustainable Synthesis Protocols
Future synthetic efforts should be guided by the principles of green chemistry , aiming to develop more environmentally friendly and sustainable processes. pnas.orgpaperpublications.orgmit.edu This involves considering factors such as atom economy, the use of safer solvents, and energy efficiency. mit.edu
A key focus should be the use of biomass-derived solvents as reaction media. nih.govresearchgate.netnih.govquimidroga.comornl.gov Many traditional solvents are toxic and contribute to pollution, while solvents derived from renewable resources offer a greener alternative. researchgate.net The synthesis of ethers itself can be made more sustainable through methods like catalytic Williamson ether synthesis at high temperatures, which avoids the production of salt byproducts. acs.org Microwave-assisted and solvent-free versions of the Williamson ether synthesis have also been developed, offering more practical and greener options. orgchemres.org
Investigation of Advanced Material Science Applications
The unique structure of this compound suggests its potential for use in various material science applications. The presence of both an ether and an alcohol group provides sites for further functionalization or polymerization.
Derivatives of tetrahydropyran (B127337) (oxane) are known to be important in various fields. wikipedia.org For example, the tetrahydropyran ring system is the core of pyranose sugars. wikipedia.org Functionalized oxanes can also be used as liquid crystals. researchgate.net The ether-alcohol functionality could make this compound a useful monomer for the synthesis of novel polymers with tailored properties, such as specific solubility or thermal characteristics.
Furthermore, ethers are widely used as solvents due to their ability to dissolve a range of polar and non-polar substances. alfa-chemistry.com The specific properties of this compound as a specialty solvent, potentially a green solvent, warrant investigation. Its potential to form metal complexes, a known property of cyclic polyethers, could also be explored. libretexts.org
Computational Design of Functionalized Derivatives
Computational chemistry offers powerful tools for accelerating research and discovery. numberanalytics.comnih.govacs.org In silico methods can be employed to predict the properties and reactivity of this compound and to design novel derivatives with desired functionalities. nih.govnih.gov
Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms, providing insights into transition states and reaction pathways. numberanalytics.comrsc.orgufl.edu This can help in optimizing reaction conditions for the synthesis of the target compound and its derivatives.
Moreover, computational screening can be used to predict the potential applications of new molecules. By calculating properties such as binding affinities to specific targets or physical properties relevant to material science, researchers can prioritize synthetic efforts towards the most promising candidates. nih.govacs.org The use of artificial intelligence and machine learning in chemistry is a rapidly growing field that could be applied to predict the properties and functions of novel derivatives of this compound, potentially leading to the discovery of new materials or even bioactive compounds. frontiersin.orgoncodaily.com
Q & A
Q. What is the recommended methodology for synthesizing 2-Ethoxy-2-(oxan-4-yl)ethan-1-ol?
The synthesis typically involves etherification and hydroxylation steps. A plausible route starts with tetrahydropyran-4-carbaldehyde, which undergoes nucleophilic addition with ethoxy magnesium bromide to form the ethoxy-tetrahydropyran intermediate. Subsequent reduction (e.g., NaBH₄) yields the alcohol . For regioselective control, anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended based on analogous protocols for structurally similar alcohols .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR : ¹H/¹³C NMR to confirm the ethoxy group (δ ~1.2 ppm for CH₃, δ ~3.4–3.6 ppm for OCH₂) and tetrahydropyran ring protons (δ ~1.5–3.8 ppm).
- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch), ~1120 cm⁻¹ (C-O-C ether), and ~1050 cm⁻¹ (tetrahydropyran C-O) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion validation (theoretical m/z 174.21 for C₉H₁₈O₃) .
Q. How do solubility and stability vary under experimental conditions?
Solubility is highest in polar aprotic solvents (e.g., DMSO, THF) due to the hydroxyl and ether groups. Stability tests indicate degradation above 150°C, with optimal storage at 4°C under nitrogen to prevent oxidation . For aqueous solutions, pH 6–8 is recommended to avoid ether hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the ethoxy group in nucleophilic substitution?
The ethoxy group’s electron-donating nature increases electron density at the adjacent carbon, facilitating SN2 reactions with nucleophiles (e.g., halides, amines). Computational studies (DFT at B3LYP/6-31G*) suggest a lower activation energy (~25 kJ/mol) for substitution at the ethoxy-bearing carbon compared to the tetrahydropyran ring . Experimental validation using kinetic isotope effects (KIE) or Hammett plots is advised to resolve contradictions in reaction rates observed in structurally similar ether-alcohols .
Q. How can computational modeling predict its interaction with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) are effective. The compound’s hydroxyl and ether moieties show hydrogen-bonding propensity with active-site residues (e.g., serine proteases). Pharmacophore models highlight the tetrahydropyran ring’s role in hydrophobic interactions . Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .
Q. What strategies resolve crystallographic ambiguities in its structural determination?
Use SHELX for refinement, leveraging high-resolution (<1.0 Å) X-ray data. Key steps:
- Data Collection : Cryocooling (100 K) to minimize thermal motion.
- Phasing : SAD/MAD if heavy-atom derivatives are available.
- Refinement : Apply restraints for the ethoxy group’s rotational freedom and tetrahydropyran ring puckering . For twinned crystals, twin-law detection (SHELXL) and HKLF5 format are critical .
Data Contradictions and Resolution
- Discrepancy in Oxidation Rates : Conflicting reports on oxidation efficiency (KMnO₄ vs. CrO₃) may stem from solvent effects. A controlled study in acetonitrile vs. water is recommended .
- Biological Activity Variability : Differences in IC₅₀ values across assays could arise from stereochemical impurities. Chiral HPLC (Chiralpak AD-H column) ensures enantiopurity (>99% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
